

## Foundational Research on Polyurethane for Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Polyurethanes (PUs) represent a remarkably versatile class of polymers that have garnered significant attention in the biomedical field, particularly in the design and development of advanced drug delivery systems (DDSs).[1][2] Their unique segmented block structure, composed of alternating soft and hard segments, allows for a high degree of tunability in their mechanical, physicochemical, and biological properties.[3][4] This inherent tailorability makes them ideal candidates for a wide array of drug delivery applications, ranging from controlled-release implants to targeted nanoparticle carriers.[1][5][6][7] This technical guide provides an in-depth overview of the foundational research on polyurethanes for drug delivery, focusing on their synthesis, drug release mechanisms, and the design of stimuli-responsive systems.

## Core Principles of Polyurethane Chemistry for Drug Delivery

The foundation of poly**urethane**'s versatility lies in its synthesis. PUs are typically formed through a step-growth polymerization reaction between a diisocyanate and a polyol.[4][8][9] A chain extender is often incorporated to create the characteristic segmented structure.[4]

Diisocyanates: These can be aromatic (e.g., Methylene Diphenyl Diisocyanate - MDI,
Toluene Diisocyanate - TDI) or aliphatic (e.g., Hexamethylene Diisocyanate - HDI,
Isophorone Diisocyanate - IPDI).[4] Aliphatic diisocyanates are generally preferred for
biomedical applications due to their higher biocompatibility and resistance to
photodegradation compared to their aromatic counterparts, which can degrade into toxic
aromatic amines.[4]



- Polyols: These form the soft segment and are typically macro-glycols such as polyesters, polyethers, or polycarbonates with molecular weights ranging from 1000 to 5000 Da.[4] The choice of polyol significantly influences the polymer's properties. For instance, polyester-based PUs are susceptible to hydrolysis, making them suitable for biodegradable systems, while polyether-based PUs are more hydrolytically stable.[4]
- Chain Extenders: These are low molecular weight diols or diamines (e.g., 1,4-butanediol) that react with the isocyanate groups to form the hard segments, which contribute to the material's mechanical strength.[4]

The ratio of these components, particularly the hard to soft segment ratio, dictates the final properties of the poly**urethane**, including its elasticity, tensile strength, and degradation rate.[3] [4]

## Synthesis of Polyurethane-Based Drug Carriers

The synthesis method plays a crucial role in determining the final form of the drug delivery system, which can range from macroscopic implants to nanoscale particles.

This protocol is adapted from methodologies described for creating colloidal suspensions of poly**urethane** nanoparticles.[10]

- Preparation of the Organic Phase:
  - Dissolve the chosen diisocyanate (e.g., Isophorone Diisocyanate IPDI) in a waterimmiscible organic solvent like acetone or ethyl acetate.
  - Incorporate a lipophilic surfactant (e.g., Span® 85) into this phase.
  - If the drug to be encapsulated is hydrophobic, dissolve it in this organic phase.
- Preparation of the Aqueous Phase:
  - Prepare an aqueous solution containing a mixture of polyols (e.g., polyethylene glycol) and chain extenders (e.g., 1,4-butanediol).
  - Add a hydrophilic surfactant (e.g., Tween® 20) to the aqueous phase.



- If the drug to be encapsulated is hydrophilic, dissolve it in this aqueous phase.
- Emulsification and Polymerization:
  - Add the organic phase to the aqueous phase under vigorous stirring. This leads to the formation of an oil-in-water emulsion.
  - The spontaneous diffusion of the solvent across the oil-water interface initiates the interfacial polyaddition reaction between the diisocyanate in the droplets and the polyols/chain extenders in the aqueous phase.
  - Continue the reaction at a controlled temperature (e.g., 70°C) for several hours to ensure complete polymerization.[11]

#### Purification:

- Remove the organic solvent by evaporation under reduced pressure.
- Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers and excess surfactants.

#### Characterization:

- Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
- Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM)
   or Transmission Electron Microscopy (TEM).
- Confirm the chemical structure and successful polymerization using Fourier-Transform Infrared Spectroscopy (FTIR).

# Quantitative Data on Polyurethane Drug Delivery Systems

The performance of a drug delivery system is evaluated based on several key quantitative parameters. The following tables summarize representative data from various studies on



#### polyurethane-based DDSs.

| Polyureth<br>ane<br>System                              | Drug                  | Particle<br>Size (nm)     | Zeta<br>Potential<br>(mV) | Drug<br>Loading<br>Capacity<br>(%) | Encapsula<br>tion<br>Efficiency<br>(%) | Reference |
|---------------------------------------------------------|-----------------------|---------------------------|---------------------------|------------------------------------|----------------------------------------|-----------|
| PU<br>Micelles                                          | Doxorubici<br>n (DOX) | 20-30                     | Not<br>specified          | Not<br>specified                   | Not<br>specified                       | [12]      |
| PU<br>Micelles                                          | Doxorubici<br>n (DOX) | Not<br>specified          | Not<br>specified          | 18.9                               | Not<br>specified                       | [3]       |
| PU-based<br>Hydrogel                                    | Meloxicam<br>(MX)     | 35.8<br>(micelle<br>size) | -10 to -11.5              | Not<br>specified                   | Not<br>specified                       | [13]      |
| PU<br>Microstruct<br>ures                               | (Empty<br>carrier)    | 139-151                   | +24.6                     | N/A                                | N/A                                    | [14][15]  |
| Polyfumara<br>te-urethane<br>(PFU)<br>Nanoparticl<br>es | Bupivacain<br>e       | Not<br>specified          | Not<br>specified          | Not<br>specified                   | Evaluated                              | [16]      |

Table 1: Physicochemical Properties of Various Polyurethane Drug Carriers.



| Polyurethan<br>e System              | Drug                 | Release<br>Conditions | Cumulative<br>Release (%)         | Time          | Reference |
|--------------------------------------|----------------------|-----------------------|-----------------------------------|---------------|-----------|
| Dox-loaded<br>P3-PUDA<br>micelles    | Doxorubicin<br>(DOX) | 37 °C                 | "Faster and<br>higher<br>release" | Not specified | [12]      |
| PU-based<br>Hydrogel                 | Meloxicam<br>(MX)    | pH 6, 37°C            | 60-80                             | 24-48 hours   | [13]      |
| PU-based<br>Hydrogel                 | Meloxicam<br>(MX)    | рН 6, 37°С            | >90                               | 2 weeks       | [13]      |
| Nanocomposi<br>te foam               | Celecoxib            | pH 7.4                | ~73                               | 150 hours     | [17]      |
| PU-coated catheter                   | (Unspecified)        | Not specified         | 94.17                             | 21 days       | [17]      |
| Gastrodin-<br>modified PU<br>conduit | Gastrodin            | In vivo               | ~83.3                             | 18 days       | [18]      |
| PU Scaffold                          | Tobramycin           | In vitro              | Not specified                     | ~30 days      | [4]       |

Table 2: In Vitro and In Vivo Drug Release from Polyurethane Systems.

### **Mechanisms of Drug Release**

The release of therapeutic agents from poly**urethane** matrices is governed by several mechanisms, which can be tailored by adjusting the polymer's chemistry and structure.

- Diffusion: In non-degradable and non-swelling PUs, drug release is primarily controlled by Fickian diffusion.[3][4] The rate depends on the drug's solubility in the polymer matrix and the tortuosity of the diffusion path.[3]
- Swelling: Hydrophilic polyurethanes, often those with poly(ethylene oxide) soft segments, can swell in aqueous environments.[4] This swelling increases the mesh size of the polymer network, facilitating drug diffusion and release.[4]



- Degradation: For biodegradable PUs, the erosion or degradation of the polymer matrix is a key driver of drug release.[4] This can occur through several mechanisms:
  - Hydrolytic Degradation: PUs containing hydrolytically labile bonds, such as esters, are susceptible to degradation in aqueous environments.[19][20] The degradation of poly(ester urethanes) is a well-studied mechanism for controlled drug release.[19]
  - Oxidative Degradation: Polyether-based PUs can be susceptible to oxidative degradation,
     which can be a factor in their long-term in vivo performance.[4][20]
  - Enzymatic Degradation: The presence of specific enzymes in the physiological environment can also catalyze the degradation of certain polyurethane formulations.

#### Preparation:

- Accurately weigh a specific amount of the drug-loaded polyurethane formulation (e.g., nanoparticles, film, or hydrogel).
- Place the formulation in a dialysis bag or a similar container with a semi-permeable membrane that allows the passage of the drug but retains the polymer.

#### Release Medium:

 Immerse the container in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions (pH 7.4, 37°C). For stimuli-responsive systems, different pH or temperature conditions can be used.

#### Sampling:

- At predetermined time intervals, withdraw a small aliquot of the release medium.
- Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

#### Quantification:

 Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid



Chromatography (HPLC).

- Data Analysis:
  - Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

# Stimuli-Responsive Polyurethanes for Targeted Delivery

A significant area of advancement in polyurethane research is the development of "smart" polymers that respond to specific physiological or external stimuli.[21][22][23] This allows for triggered drug release at the target site, enhancing therapeutic efficacy and reducing side effects.[22]

- pH-Responsive PUs: These polymers contain acidic or basic pendant groups that can ionize
  in response to changes in pH.[21][24][25] For example, PUs with carboxylic acid groups will
  swell and release their drug payload in the slightly acidic environment of a tumor or within
  the endosomes of a cell.[21]
- Temperature-Responsive PUs: By incorporating thermoresponsive segments like poly(N-isopropylacrylamide) or by tuning the lower critical solution temperature (LCST) through the inclusion of components like PEG, PUs can be designed to undergo a phase transition at a specific temperature.[26] This can be used to trigger drug release in hyperthermic cancer therapy.[26]
- Redox-Responsive PUs: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.
   [22] By incorporating disulfide bonds into the polyurethane backbone, drug carriers can be designed to be stable in circulation but to degrade and release their cargo upon entering a cell.[11]

## **Visualizations of Key Concepts and Workflows**

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: General workflow for the synthesis and formulation of poly**urethane**-based drug delivery systems.





Click to download full resolution via product page



Caption: Mechanism of a pH-responsive poly**urethane** nanoparticle for targeted drug release in an acidic environment.





Click to download full resolution via product page

Caption: Logical diagram illustrating the key factors that influence drug release kinetics from a poly**urethane** matrix.

## **Conclusion and Future Perspectives**

Polyurethanes have firmly established themselves as a cornerstone material in the field of drug delivery. [2][3] Their exceptional tunability allows for the rational design of delivery systems with controlled release profiles and targeted delivery capabilities. [1][3] The ongoing development of stimuli-responsive and biodegradable polyurethanes continues to push the boundaries of what is possible, offering promising solutions for advanced therapies, including cancer treatment and regenerative medicine. [3][22][27] Future research will likely focus on the development of multifunctional polyurethane systems that combine therapeutic delivery with diagnostic imaging, as well as the use of computational modeling and machine learning to predict polymer properties and optimize drug release kinetics. [7] The inherent versatility of polyurethane chemistry ensures that this class of polymers will remain at the forefront of innovation in drug delivery for the foreseeable future.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An overview of polyurethane biomaterials and their use in drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Sustained Release Drug Delivery Applications of Polyurethanes PMC [pmc.ncbi.nlm.nih.gov]
- 5. The state-of-art polyurethane nanoparticles for drug delivery applications PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 6. researchgate.net [researchgate.net]
- 7. The state-of-art polyurethane nanoparticles for drug delivery applications [ouci.dntb.gov.ua]
- 8. Polyurethane-based drug delivery systems [agris.fao.org]
- 9. Polyurethane-based drug delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2'-Deoxycytidine-5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermosensitive Polyurethane-Based Hydrogels as Potential Vehicles for Meloxicam Delivery [mdpi.com]
- 14. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Polyfumarateurethane Nanoparticles for Sustained Release of Bupivacaine PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch -PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Stimuli-responsive biodegradable polyurethane nano-constructs as a potential triggered drug delivery vehicle for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 24. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery | Scilit [scilit.com]
- 25. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nmb-journal.com [nmb-journal.com]
- To cite this document: BenchChem. [Foundational Research on Polyurethane for Drug Delivery Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682113#foundational-research-on-polyurethane-for-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com